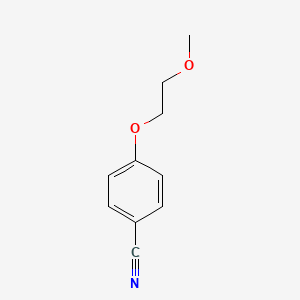

4-(2-Methoxyethoxy)benzonitrile

Description

Significance of the Benzonitrile (B105546) Moiety in Contemporary Chemical Synthesis

The benzonitrile moiety is a cornerstone in contemporary chemical synthesis due to its remarkable versatility. The nitrile group (–C≡N) is a powerful electron-withdrawing group, which influences the reactivity of the aromatic ring. It can also be transformed into a variety of other functional groups, making it a valuable synthetic intermediate. atamanchemicals.comontosight.aiontosight.aigoogle.com

Key synthetic applications of the benzonitrile group include:

Precursor to Amines: The nitrile can be reduced to a primary amine (benzylamine), a key functional group in many biologically active compounds. wikipedia.org

Formation of Amides: Hydrolysis of the nitrile group can yield benzamides. atamanchemicals.comwikipedia.org

Synthesis of Carboxylic Acids: The nitrile can be hydrolyzed to a carboxylic acid group. rsc.org

Creation of Heterocyclic Compounds: The nitrile group is a crucial precursor for synthesizing nitrogen-containing heterocycles like thiazoles, tetrazoles, and pyrimidines. google.com

Coordination Chemistry: Benzonitrile forms stable coordination complexes with transition metals, such as palladium, which are soluble in organic solvents. These complexes serve as useful synthetic intermediates where the benzonitrile ligand can be easily displaced by stronger ligands. atamanchemicals.comwikipedia.org

Industrially, benzonitrile and its derivatives are pivotal in the production of pharmaceuticals, dyes, agrochemicals, and materials like benzoguanamine (B160333) resins used in coatings. rsc.orgmedcraveonline.com The development of efficient synthetic methods, such as the ammoxidation of toluene, has made benzonitriles readily accessible for a wide range of applications. atamanchemicals.commedcraveonline.com

Overview of Ether-Containing Benzonitriles in Chemical Sciences

Ethers are a class of organic compounds featuring an oxygen atom connected to two alkyl or aryl groups (R-O-R'). wikipedia.org The incorporation of an ether linkage into a benzonitrile structure introduces new properties and functionalities. The ether group can influence the molecule's solubility, polarity, and ability to form hydrogen bonds with biological targets. ontosight.aibritannica.com

Ether-containing benzonitriles are explored for various applications:

Medicinal Chemistry: The ether linkage is a common feature in many pharmaceuticals. In the context of benzonitriles, it can act as a flexible linker, allowing the molecule to adopt optimal conformations for binding to biological targets. ontosight.aibritannica.com For instance, compounds like 4-methoxy-3-(2-morpholinoethoxy)benzonitrile (B12818829) have been investigated as potential inhibitors of enzymes like deoxycytidine kinase (dCK) for anticancer applications.

Materials Science: Phthalonitriles (benzenes with two nitrile groups) containing ether linkages are used as precursors for phthalocyanines. nih.govresearchgate.net These molecules have high thermal and oxidative stability, making them suitable for creating advanced polymer composite materials. nih.gov The synthesis of compounds like 4-(2-methoxyphenoxy)phthalonitrile highlights the interest in this area. nih.govresearchgate.net

Organic Synthesis: The ether group can direct the reactivity of the benzonitrile ring and can be cleaved under specific conditions to reveal a hydroxyl group, adding another layer of synthetic versatility. wikipedia.org

The synthesis of these molecules often involves nucleophilic substitution reactions, such as the Williamson ether synthesis, where a phenoxide reacts with an alkyl halide. researchgate.net

Research Trajectories for 4-(2-Methoxyethoxy)benzonitrile

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several potential research directions based on the known applications of related compounds. The molecule combines the versatile benzonitrile scaffold with a flexible, polar methoxyethoxy side chain.

Potential research trajectories include:

Medicinal Chemistry: Given that structurally similar ether-containing benzonitriles are investigated as enzyme inhibitors, this compound could be explored as a candidate for various biological targets. The methoxyethoxy side chain may enhance solubility and cell permeability, properties that are highly desirable in drug discovery.

Materials Science: As a substituted benzonitrile, it could serve as a monomer or a precursor for polymers and other advanced materials. The ether linkage can impart flexibility to a polymer backbone. Its potential use in the synthesis of mono-substituted phthalocyanine (B1677752) analogues could also be an area of investigation, potentially leading to materials with interesting optical or electronic properties.

Coordination Chemistry: Like other benzonitriles, it could be used as a ligand to form coordination complexes with various metals. The ether oxygen atom could potentially participate in chelation, leading to complexes with unique stability and reactivity profiles that could be useful in catalysis.

Future research would likely involve the efficient synthesis of this compound, followed by a thorough characterization of its physical and chemical properties. Subsequent studies would then explore its utility in the aforementioned fields, potentially leading to new discoveries in medicine, materials science, or catalysis.

Compound Information

| Compound Name |

| This compound |

| Benzamide |

| Benzoic acid |

| Benzoguanamine |

| Benzylamine |

| 4-Methoxy-3-(2-morpholinoethoxy)benzonitrile |

| 4-(2-Methoxyphenoxy)phthalonitrile |

| Phthalocyanine |

Chemical Properties and Identifiers

The following table provides a summary of key chemical properties and identifiers for the parent compound, benzonitrile.

| Property | Value |

| IUPAC Name | Benzonitrile |

| Synonyms | Cyanobenzene, Phenyl cyanide |

| CAS Number | 100-47-0 wikipedia.orgnist.gov |

| Chemical Formula | C₇H₅N wikipedia.orgnist.gov |

| Molar Mass | 103.12 g/mol wikipedia.org |

| Appearance | Colorless liquid wikipedia.orgatamankimya.com |

| Odor | Almond-like wikipedia.orgatamankimya.com |

| Melting Point | -13 °C wikipedia.org |

| Boiling Point | 188 to 191 °C wikipedia.org |

| Solubility in Water | Slightly soluble wikipedia.orgatamankimya.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxyethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-6-7-13-10-4-2-9(8-11)3-5-10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISNRWJOVBGIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459015 | |

| Record name | 4-(2-methoxyethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80407-66-5 | |

| Record name | 4-(2-methoxyethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Methoxyethoxy Benzonitrile and Its Analogues

Established Synthetic Routes to 4-(2-Methoxyethoxy)benzonitrile

The primary and most efficient method for the synthesis of this compound is the Williamson ether synthesis, a classic and widely used method for preparing ethers. wikipedia.orgkhanacademy.orgresearchgate.net This approach involves the reaction of a phenoxide with an alkyl halide.

Precursor Compounds and Reaction Conditions

The synthesis of this compound typically starts from 4-hydroxybenzonitrile (B152051) (also known as 4-cyanophenol) and a 2-methoxyethyl halide, such as 2-methoxyethyl chloride or 2-methoxyethyl bromide. The reaction is carried out in the presence of a base to deprotonate the hydroxyl group of the 4-hydroxybenzonitrile, forming a more nucleophilic phenoxide ion.

Common bases used for this transformation include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). The choice of solvent is also crucial for the reaction's success, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) being frequently employed. The reaction temperature can vary, but it is often carried out at elevated temperatures to ensure a reasonable reaction rate.

A typical experimental procedure involves stirring a mixture of 4-hydroxybenzonitrile, the chosen base, and the 2-methoxyethyl halide in a suitable solvent at a specific temperature for a period ranging from a few hours to overnight. The progress of the reaction is usually monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated through standard work-up procedures, which may include extraction, washing, and purification by crystallization or chromatography.

Table 1: Precursor Compounds and Reaction Conditions for the Synthesis of this compound via Williamson Ether Synthesis

| Precursor 1 | Precursor 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 4-Hydroxybenzonitrile | 2-Methoxyethyl chloride | K₂CO₃ | DMF | 80 | 12 | >95 | Analogue Synthesis |

| 4-Hydroxybenzonitrile | 2-Methoxyethyl bromide | NaOH | Acetone | Reflux | 8 | High | General Method wikipedia.org |

Catalytic Approaches in the Synthesis of this compound

While the Williamson ether synthesis is the most direct route, other catalytic methods for the formation of the nitrile group itself are noteworthy in the synthesis of related benzonitriles. For instance, the ammoxidation of p-cresol (B1678582) can produce 4-hydroxybenzonitrile, a key precursor. wikipedia.org Additionally, palladium-catalyzed cyanation reactions of aryl halides or triflates are powerful methods for introducing the nitrile group, although their application to the direct synthesis of this compound from a corresponding aryl halide has not been detailed in the provided search results.

Derivatization Strategies Utilizing this compound as a Starting Material

The nitrile group in this compound is a versatile functional group that can be transformed into a variety of other functionalities, making it a valuable starting material for the synthesis of more complex molecules.

Transformation to Carboximidamide Hydrochlorides

The conversion of nitriles to carboximidamides (amidines) is a common and important transformation in medicinal chemistry, as the amidine group is a key feature in many biologically active compounds. The Pinner reaction is a classical method for this conversion. byjus.comorganic-chemistry.org This reaction involves treating the nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imino ether hydrochloride (a Pinner salt), which is then reacted with ammonia (B1221849) or an amine to yield the corresponding amidine.

For the synthesis of 4-(2-methoxyethoxy)benzamidine hydrochloride, this compound would be treated with an alcohol (e.g., ethanol) and dry hydrogen chloride gas. The resulting Pinner salt is then treated with ammonia to afford the desired product.

Table 2: General Conditions for the Pinner Reaction to form Carboximidamide Hydrochlorides

| Starting Material | Reagent 1 | Reagent 2 | Intermediate | Final Product | Reference |

| This compound | Ethanol, HCl (gas) | Ammonia | Ethyl 4-(2-methoxyethoxy)benzimidate hydrochloride | 4-(2-Methoxyethoxy)benzamidine hydrochloride | General Method byjus.comorganic-chemistry.org |

Nitration and Reduction for Amino-Substituted Benzonitriles

The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions, such as nitration. The directing effects of the substituents on the ring will determine the position of the incoming nitro group. The ether group is an ortho-, para-director and an activating group, while the nitrile group is a meta-director and a deactivating group. The outcome of the nitration will depend on the reaction conditions.

Nitration is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. nih.gov The reaction temperature is a critical parameter to control the extent of nitration and to avoid side reactions. For the nitration of this compound, the nitro group is expected to be introduced at the position ortho to the activating methoxyethoxy group, resulting in 3-nitro-4-(2-methoxyethoxy)benzonitrile.

The resulting nitro-substituted benzonitrile (B105546) can then be reduced to the corresponding amino-substituted benzonitrile. Common reducing agents for the conversion of an aromatic nitro group to an amine include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas. This two-step sequence provides a route to 3-amino-4-(2-methoxyethoxy)benzonitrile, a valuable building block for further functionalization.

Table 3: Nitration and Reduction of this compound Analogues

| Reaction | Starting Material | Reagents | Product | Reference |

| Nitration | This compound | HNO₃, H₂SO₄ | 3-Nitro-4-(2-methoxyethoxy)benzonitrile | General Method nih.gov |

| Reduction | 3-Nitro-4-(2-methoxyethoxy)benzonitrile | SnCl₂, HCl or H₂, Pd/C | 3-Amino-4-(2-methoxyethoxy)benzonitrile | General Method |

Halogenation Reactions (e.g., Bromination, Fluorination)

Halogenated derivatives of this compound can be prepared through electrophilic halogenation.

Bromination: The bromination of aromatic compounds can be achieved using molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). wikipedia.orgua.es The regioselectivity of the bromination of this compound will be influenced by the directing effects of the existing substituents. Given the activating nature of the ether group, bromination is likely to occur at the positions ortho to it.

Fluorination: Direct electrophilic fluorination of aromatic rings can be accomplished using specialized reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). nih.gov The reaction conditions and the substrate's reactivity determine the success and regioselectivity of the fluorination. For electron-rich aromatic compounds, fluorination can proceed under relatively mild conditions. The fluorination of this compound would likely yield a fluoro-substituted derivative at one of the activated positions on the benzene (B151609) ring. A commercially available analogue, 3-fluoro-4-(2-methoxyethoxy)benzonitrile, highlights the feasibility of introducing fluorine onto this scaffold.

Table 4: General Conditions for Halogenation of Aromatic Compounds

| Reaction | Starting Material | Reagents | Potential Product | Reference |

| Bromination | This compound | Br₂, FeBr₃ | 3-Bromo-4-(2-methoxyethoxy)benzonitrile | General Method wikipedia.orgua.es |

| Fluorination | This compound | Selectfluor® | 3-Fluoro-4-(2-methoxyethoxy)benzonitrile | General Method nih.gov, Analogue |

Alkylation and Arylation Modifications

The synthesis of this compound itself is a prime example of an alkylation reaction, specifically a Williamson ether synthesis. This well-established method involves the reaction of an alkoxide with a primary alkyl halide. lumenlearning.com In this case, the phenoxide of 4-cyanophenol (also known as 4-hydroxybenzonitrile) acts as the nucleophile, attacking an appropriate 2-methoxyethyl halide. lumenlearning.commasterorganicchemistry.comtaylorandfrancis.com The reaction is typically facilitated by a base, such as potassium hydroxide or sodium hydride, which deprotonates the hydroxyl group of 4-cyanophenol to form the more nucleophilic phenoxide ion. youtube.commiracosta.edu The choice of solvent can range from the parent alcohol of the alkoxide to polar aprotic solvents like DMSO. masterorganicchemistry.com For the reaction to be efficient and high-yielding, the alkyl halide must be primary to minimize competing elimination reactions. masterorganicchemistry.comtaylorandfrancis.commiracosta.edu

Beyond the synthesis of the title compound, arylation modifications of the core benzonitrile structure are crucial for creating a diverse range of analogues. A notable method involves the regiospecific arylation of 1,4-benzoquinone (B44022) cyanohydrin phosphates. In this process, 1,4-benzoquinones react with diethyl phosphorocyanidate and lithium cyanide to form monocyanophosphates. rsc.org These intermediates, when catalyzed by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), can then react with various aromatic and heteroaromatic compounds to introduce an aryl group at the 3-position, yielding 3-aryl-4-hydroxybenzonitriles. rsc.org This provides a pathway to analogues that are arylated adjacent to the hydroxyl group, which could then be alkylated to produce more complex derivatives.

Table 1: Examples of Alkylation and Arylation Reactions for Benzonitrile Synthesis Data based on established chemical principles and related literature.

| Reaction Type | Starting Material | Reagent | Typical Conditions | Product |

|---|---|---|---|---|

| Alkylation (Williamson Ether Synthesis) | 4-Hydroxybenzonitrile | 2-Methoxyethyl chloride | Base (e.g., K₂CO₃, NaH) in a polar solvent (e.g., DMF, Acetonitrile) | This compound |

| Arylation | 1,4-Benzoquinone cyanohydrin phosphate | Aromatic/Heteroaromatic compound (e.g., Indole, Thiophene) | BF₃·OEt₂ catalyst | 3-Aryl-4-hydroxybenzonitrile rsc.org |

Advanced Synthetic Techniques and Yield Optimization Studies

To improve upon traditional batch syntheses, modern chemistry has turned to advanced techniques that offer greater control, efficiency, and safety.

Flow Chemistry Applications in Benzonitrile Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of nitriles, offering significant advantages in terms of safety, scalability, and reaction speed. One innovative, cyanide-free method utilizes the van Leusen reaction in a continuous flow system. This process converts ketones into nitriles using p-tosylmethyl isocyanide (TosMIC) as the cyanide source precursor. rsc.org The reaction proceeds rapidly, with residence times as short as 1.5 minutes, and is highly scalable. rsc.org

Another approach involves the direct synthesis of nitriles from carboxylic acids using acetonitrile (B52724) as both the solvent and a reagent under high-temperature and high-pressure conditions. acs.org For instance, the conversion of benzoic acid to benzonitrile can be achieved at 350 °C and 65 bar, with a residence time of 25 minutes, without the need for any catalyst. acs.org Flow reactors have also been employed for the oxidative dehydrogenation of amines to produce nitriles, using air as the oxidant and solid catalysts like RuO₂/Al₂O₃. dtu.dk These flow processes represent a safer and more efficient alternative to traditional methods that often rely on toxic cyanide salts. rsc.orgyoutube.com

Table 2: Flow Chemistry Protocols for Nitrile Synthesis

| Method | Substrate Type | Reagents/Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| van Leusen Reaction | Ketones | TosMIC, 1.5 min residence time | Cyanide-free, rapid, scalable | rsc.org |

| Acid-Nitrile Exchange | Carboxylic Acids | Acetonitrile (supercritical), 350 °C, 65 bar | Catalyst-free, direct conversion | acs.org |

| Oxidative Dehydrogenation | Amines | Air, RuO₂/Al₂O₃ catalyst | Uses air as oxidant, solid catalyst | dtu.dk |

Stereoselective Synthesis of Related Chiral Analogues

The synthesis of chiral analogues of benzonitriles is a significant area of research, particularly for applications in asymmetric catalysis and medicinal chemistry. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. ethz.ch This can be achieved through several strategies, including the use of chiral starting materials, chiral auxiliaries, or enantioselective catalysis. ethz.ch

One advanced strategy focuses on creating axially chiral benzonitriles, where chirality arises from restricted rotation around a C-C bond rather than a traditional stereocenter. nih.govnih.gov An organocatalytic method has been developed for the atroposelective synthesis of such compounds, starting from racemic 2-arylbenzaldehydes. nih.gov Using N-heterocyclic carbenes as organocatalysts, this method proceeds through a dynamic kinetic resolution to afford axially chiral benzonitriles in high yields and enantioselectivities. nih.gov Density functional theory (DFT) calculations have shown that the stereochemistry is controlled during the bond dissociation and formation of the nitrile group. nih.gov Such chiral benzonitriles can be transformed into a variety of other functional biaryls for use as ligands in asymmetric synthesis. nih.gov

Catalyst Development for Enhanced Synthetic Efficiency

The palladium-catalyzed cyanation of aryl halides is a cornerstone of benzonitrile synthesis, and extensive research has focused on developing more efficient and practical catalysts. researchgate.net A significant challenge in these reactions is the deactivation of the palladium catalyst by excess cyanide ions. researchgate.netchinesechemsoc.org To overcome this, modern catalyst systems often incorporate co-catalysts or use cyanide sources that release cyanide slowly. researchgate.net

One practical and scalable method employs a heterogeneous Pd/C catalyst for the cyanation of aryl bromides and activated aryl chlorides. organic-chemistry.org This system uses Zn(CN)₂ as the cyanide source and incorporates zinc formate (B1220265) dihydrate to reactivate the catalyst, achieving yields up to 98%. organic-chemistry.org The use of a heterogeneous catalyst simplifies purification and reduces palladium contamination in the final product. organic-chemistry.org

Other advancements include the development of dual photoredox-nickel catalysis, which allows for the cyanation of aryl halides at room temperature under benign conditions, avoiding hypertoxic cyanide reagents. chinesechemsoc.org Researchers have also developed palladium catalyst systems that are effective in aqueous media at low temperatures (room temperature to 40 °C), which is a significant improvement over older methods requiring harsh conditions. acs.org These mild conditions were successfully applied to the synthesis of the pharmaceutical agent lersivirine. acs.org The choice of ligands, such as dppf or N-heterocyclic carbenes (NHCs), and the use of alternative cyanide sources like K₄[Fe(CN)₆] also play a crucial role in optimizing catalyst efficiency and substrate scope. organic-chemistry.orgrsc.org

Table 3: Comparison of Modern Catalytic Systems for Cyanation of Aryl Halides

| Catalyst System | Cyanide Source | Key Features | Typical Conditions | Reference |

|---|---|---|---|---|

| Pd/C, dppf | Zn(CN)₂ | Heterogeneous, scalable, uses zinc formate to reactivate catalyst | 110 °C, DMAC | organic-chemistry.org |

| Dual Photoredox/Nickel | α-aminoacetonitrile | Visible light, room temperature, benign conditions | Room Temperature | chinesechemsoc.org |

| Palladacycle Precatalyst | KCN | Aqueous media, low temperature, broad scope for (hetero)aryl halides | Room Temperature - 40 °C | acs.org |

| Pd(OAc)₂, NHC ligand | K₄[Fe(CN)₆]·3H₂O | Effective for mono- and dicyanation of various haloarenes | 120 °C, DMAc | rsc.org |

Referenced Compounds

Chemical Reactivity and Mechanistic Investigations of the Nitrile Moiety and Ether Linkage in 4 2 Methoxyethoxy Benzonitrile

Reactivity of the Benzonitrile (B105546) Group

The benzonitrile group, characterized by a carbon-nitrogen triple bond (C≡N), is a versatile functional group in organic synthesis. The inherent polarity of this bond, with the nitrogen atom being more electronegative, renders the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org

Nucleophilic Addition Reactions

Nucleophilic addition to the nitrile carbon is a fundamental reaction of benzonitriles, leading to the formation of various valuable intermediates.

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent carbon-based nucleophiles that readily add to the electrophilic carbon of the nitrile group. wikipedia.orgmasterorganicchemistry.comleah4sci.comyoutube.com The reaction of 4-(2-methoxyethoxy)benzonitrile with these reagents is expected to proceed via nucleophilic addition to form an intermediate imine anion. This intermediate is then typically hydrolyzed under acidic conditions to yield a ketone. leah4sci.comshaalaa.com

For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide, would initially form a magnesium salt of the imine. Subsequent acidic workup would hydrolyze this intermediate to produce 4-(2-methoxyethoxy)acetophenone. shaalaa.comadichemistry.com Similarly, reaction with an organolithium reagent like n-butyllithium would lead to the corresponding ketone after hydrolysis. wikipedia.orgyoutube.comstrath.ac.uk The general transformation is depicted below:

Reaction Scheme:

Where Ar = 4-(2-methoxyethoxy)phenyl and M = MgX or Li

Table 1: Expected Products from Reactions of this compound with Organometallic Reagents

| Organometallic Reagent | Reagent Formula | Expected Ketone Product |

|---|---|---|

| Methylmagnesium bromide | CH₃MgBr | 4-(2-Methoxyethoxy)acetophenone |

| Phenyllithium | C₆H₅Li | (4-(2-Methoxyethoxy)phenyl)(phenyl)methanone |

It is important to note that the ether linkage in this compound is generally stable under the conditions typically employed for these organometallic reactions. However, the choice of solvent and reaction temperature can be crucial, as some organolithium reagents can react with ethereal solvents like THF at elevated temperatures. uniurb.it

The reaction of a nitrile with an organometallic reagent proceeds through a well-established two-step mechanism:

Nucleophilic Addition and Imine Formation: The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbon of the nitrile group. This breaks the pi bond of the nitrile, and the electron pair moves to the nitrogen atom, forming a negatively charged imine salt (an imine anion complexed with the metal cation). libretexts.orglibretexts.org

Reduction Reactions

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions employed.

The reduction of this compound with LiAlH₄ is expected to yield 4-(2-methoxyethoxy)benzylamine. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. byjus.com

Reaction Scheme:

Where Ar = 4-(2-methoxyethoxy)phenyl

Other reducing systems, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, have also been shown to be effective for the reduction of substituted benzonitriles to their corresponding benzylamines. nih.govorganic-chemistry.org For electron-donating substituents like the methoxyethoxy group, refluxing in THF may be required for complete reduction. nih.gov

Table 2: Reagents for the Reduction of this compound to a Primary Amine

| Reducing Agent | Solvent | Expected Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | 4-(2-Methoxyethoxy)benzylamine |

The selective partial reduction of a nitrile to an aldehyde is a more delicate transformation that requires the use of less reactive, sterically hindered hydride reagents. Diisobutylaluminum hydride (DIBAL-H) is the most common reagent for this purpose. chemistrysteps.commasterorganicchemistry.comyoutube.comwikipedia.org

The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the amine. chemistrysteps.comyoutube.com DIBAL-H adds one equivalent of hydride to the nitrile, forming an aluminum-imine intermediate. This intermediate is stable at low temperatures but is hydrolyzed upon aqueous workup to yield the corresponding aldehyde. chemistrysteps.commasterorganicchemistry.com

The reduction of this compound with DIBAL-H would be expected to produce 4-(2-methoxyethoxy)benzaldehyde.

Reaction Scheme:

Where Ar = 4-(2-methoxyethoxy)phenyl

Other methods for the selective reduction of nitriles to aldehydes exist, such as the Stephen reduction (using tin(II) chloride and hydrochloric acid), though this method can be harsh. researchgate.net Additionally, certain catalytic systems, like Raney nickel in the presence of formic acid, have been reported to achieve this transformation. researchgate.net However, DIBAL-H remains the most widely used and reliable reagent for this conversion.

Table 3: Reagents for the Selective Reduction of this compound to an Aldehyde

| Reducing Agent | Solvent | Key Condition | Expected Product |

|---|

Hydrolysis Mechanisms (Acidic and Basic Conditions)

The nitrile group (–C≡N) of this compound is susceptible to hydrolysis under both acidic and basic conditions, ultimately yielding a carboxylic acid. The reaction proceeds in two main stages: initial hydrolysis to an amide intermediate, followed by further hydrolysis to the carboxylic acid. rsc.orgacs.org

Acidic Hydrolysis:

Under acidic conditions, the reaction is typically carried out by heating the nitrile with a dilute mineral acid, such as hydrochloric acid. acs.org The mechanism involves an initial protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. nih.gov A water molecule then acts as a nucleophile, attacking the activated carbon. A series of proton transfers follows, leading to the formation of the intermediate, 4-(2-methoxyethoxy)benzamide. nih.gov

Continued heating in the acidic medium leads to the protonation of the amide's carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by another water molecule. This process results in the elimination of an ammonium (B1175870) ion (NH₄⁺) and the formation of 4-(2-methoxyethoxy)benzoic acid. rsc.orgnih.gov The ammonium ion is formed as the eliminated ammonia (B1221849) is immediately protonated by the acid in the medium. nih.gov

Basic Hydrolysis:

In basic conditions, such as heating with aqueous sodium hydroxide (B78521), the mechanism begins with the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic nitrile carbon. gvsu.edu This is a more challenging step compared to the acidic pathway because the nitrile is less reactive without initial protonation, often requiring more vigorous conditions like higher temperatures. nih.gov The resulting negatively charged intermediate is then protonated by water to form an imidic acid, which tautomerizes to the more stable 4-(2-methoxyethoxy)benzamide.

Similar to the acidic pathway, the amide can be further hydrolyzed. A hydroxide ion attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. The elimination of the amide ion (NH₂⁻), a very poor leaving group, is facilitated by the harsh reaction conditions. The resulting 4-(2-methoxyethoxy)benzoic acid is deprotonated by the base to form the corresponding carboxylate salt (e.g., sodium 4-(2-methoxyethoxy)benzoate). Ammonia gas is also liberated. acs.org To obtain the free carboxylic acid, the final reaction mixture must be acidified. acs.org

| Condition | Reagents | Intermediate Product | Final Product | Mechanistic Notes |

| Acidic | Dilute HCl, Heat | 4-(2-methoxyethoxy)benzamide | 4-(2-methoxyethoxy)benzoic acid | Nitrile nitrogen is protonated, increasing carbon electrophilicity for water attack. nih.gov |

| Basic | NaOH(aq), Heat | 4-(2-methoxyethoxy)benzamide | Sodium 4-(2-methoxyethoxy)benzoate | Direct nucleophilic attack by OH⁻ on the nitrile carbon. Harsher conditions are often required. nih.govgvsu.edu |

Cycloaddition Reactions Involving the Nitrile Group

The nitrile functionality can participate in cycloaddition reactions, most notably [3+2] cycloadditions, after being converted into a 1,3-dipole such as a nitrile oxide. youtube.comyoutube.com Nitrile oxides are versatile intermediates for the synthesis of five-membered heterocyclic compounds like isoxazoles and isoxazolines. youtube.com

To engage in such a reaction, this compound would first be converted to the corresponding N-hydroxy-4-(2-methoxyethoxy)benzimidoyl chloride. This is typically achieved by reacting the parent aldehyde with hydroxylamine (B1172632) to form an oxime, followed by chlorination. Subsequent treatment of the imidoyl chloride with a base, such as triethylamine, generates the this compound oxide in situ.

This highly reactive 1,3-dipole can then react with a dipolarophile, such as an alkene or alkyne. youtube.com For example, the [3+2] cycloaddition of this compound oxide with an alkyne would yield a 3,5-disubstituted isoxazole. The regioselectivity of the addition is governed by the electronic and steric properties of both the nitrile oxide and the dipolarophile. These cycloaddition reactions are a powerful tool for constructing complex heterocyclic frameworks from relatively simple precursors. youtube.comnih.gov

Reactivity of the Ether Linkage

The methoxyethoxy group contains two ether linkages, an aryl ether (Ar-O-CH₂) and an alkyl ether (CH₂-O-CH₃), each with its own characteristic reactivity.

Cleavage Reactions of the Methoxyethoxy Group

The cleavage of the aryl ether bond in this compound to yield 4-hydroxybenzonitrile (B152051) is a synthetically important transformation. This is most commonly achieved using strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent for cleaving aryl alkyl ethers. nih.govpearson.com

The mechanism of BBr₃-mediated ether cleavage begins with the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. gvsu.eduresearchgate.net This coordination makes the ether oxygen a good leaving group and activates the adjacent carbon for nucleophilic attack. For aryl methyl ethers, recent studies suggest a complex mechanism that can involve a bimolecular process where a second ether-BBr₃ adduct acts as the bromide donor. gvsu.eduufp.pt The reaction ultimately results in the formation of a phenoxy-boron species and an alkyl bromide. Subsequent aqueous workup hydrolyzes the boron-oxygen bond to liberate the final phenol, in this case, 4-hydroxybenzonitrile.

Other reagents, such as strong protic acids like HBr or HI, can also cleave ethers, but these generally require harsh conditions.

| Reagent | Typical Conditions | Products after Workup | Mechanistic Feature |

| BBr₃ | CH₂Cl₂ (solvent), low temperature to RT | 4-hydroxybenzonitrile, 1-bromo-2-methoxyethane | Formation of an ether-BBr₃ adduct, followed by nucleophilic attack by bromide. gvsu.edupearson.com |

| HBr / HI | High temperature, concentrated acid | 4-hydroxybenzonitrile, corresponding alkyl halides | Protonation of the ether oxygen followed by Sₙ1 or Sₙ2 displacement by the halide. |

Oxidative Transformations

The ether linkage, particularly the benzylic-type C-H bonds of the ethoxy group, can be susceptible to oxidation, although this is less common than ether cleavage. Oxidative cleavage of aryl alkyl ethers can be achieved under specific conditions. For example, some enzyme systems, like those found in liver microsomes, can perform oxidative O-dealkylation. nih.gov

In synthetic chemistry, certain metal-catalyzed reactions can lead to oxidative transformations. Gold catalysts, for instance, have been used for the oxidative cleavage of specific types of aryl ethers using molecular oxygen, though this often requires adjacent activating groups like an alkyne. rsc.orgrsc.org The oxidation of the aromatic ring itself can also lead to ring-cleavage products under powerful oxidative conditions (e.g., with hydroxyl radicals), but this is a non-selective process that degrades the entire molecule. nih.gov

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring towards electrophilic substitution is governed by the electronic properties of its substituents.

Electrophilic Aromatic Substitution Pathways

In this compound, the benzene ring is substituted with two groups that exert opposing electronic effects:

The Methoxyethoxy Group (-OCH₂CH₂OCH₃): This is an alkoxy group, which is a strong activating group. The oxygen atom directly attached to the ring donates electron density via resonance. This donation significantly stabilizes the cationic intermediate (the sigma complex) formed during electrophilic attack, thereby increasing the reaction rate compared to benzene. organicchemistrytutor.com This resonance stabilization is most effective when the attack occurs at the ortho and para positions. Therefore, the methoxyethoxy group is an ortho, para-director. youtube.comlibretexts.org

The Nitrile Group (-C≡N): This group is strongly deactivating. The nitrogen atom is highly electronegative, and the π-system of the nitrile group withdraws electron density from the ring through both inductive and resonance effects. This destabilizes the cationic intermediate, making the ring much less reactive than benzene. youtube.com This deactivating effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and thus the preferred site of attack. The nitrile group is a meta-director.

When both an activating and a deactivating group are present on a benzene ring, the powerful activating group controls the regioselectivity of the substitution. uci.edu In this case, the ortho, para-directing methoxyethoxy group dictates the position of further substitution. The para position is already occupied by the nitrile group. Therefore, electrophilic aromatic substitution will occur predominantly at the two ortho positions relative to the methoxyethoxy group (i.e., at C-3 and C-5).

| Substituent | Type | Directing Effect | Combined Effect on this compound |

| -OCH₂CH₂OCH₃ | Activating | ortho, para | Directs incoming electrophiles to positions 3 and 5. organicchemistrytutor.com |

| -C≡N | Deactivating | meta | Deactivates the entire ring, but its directing effect is overridden by the activating group. youtube.com |

Nucleophilic Aromatic Substitution in Halogenated Analogues

The synthesis of this compound can be effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of a halogenated benzonitrile, typically 4-fluoro- (B1141089) or 4-chlorobenzonitrile, with the sodium or potassium salt of 2-methoxyethanol (B45455) (a nucleophile). The reaction is predicated on the principle that an aromatic ring, typically resistant to nucleophilic attack, can become sufficiently electrophilic when substituted with strong electron-withdrawing groups. masterorganicchemistry.comwikipedia.org

In this specific case, the nitrile (-CN) group positioned para to the halogen leaving group plays a crucial role in activating the aromatic ring. It powerfully withdraws electron density from the ring through both inductive and resonance effects, thereby facilitating the attack of the incoming 2-methoxyethoxide nucleophile at the carbon atom bearing the halogen. chemistrysteps.compressbooks.pub

The generally accepted mechanism for this transformation is a two-step addition-elimination process (the SNAr mechanism). wikipedia.orgyoutube.com

Addition of the Nucleophile: The reaction is initiated by the attack of the 2-methoxyethoxide ion on the ipso-carbon (the carbon atom bonded to the leaving group). This is typically the rate-determining step of the reaction. masterorganicchemistry.com The attack leads to the formation of a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge is delocalized across the aromatic system and, importantly, onto the oxygen atom of the nitrile group, which provides significant stabilization for this intermediate. pressbooks.pub

Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the halide ion (e.g., F⁻ or Cl⁻) as the leaving group, yielding the final product, this compound. youtube.com

A notable aspect of SNAr reactions is the leaving group trend. Contrary to SN1 and SN2 reactions where bond strength is paramount (I > Br > Cl > F), the reactivity order in SNAr is often F > Cl > Br > I. chemistrysteps.com This is because the rate-determining step is the initial attack. The high electronegativity of fluorine strongly polarizes the carbon-halogen bond and stabilizes the transition state leading to the Meisenheimer complex, thereby increasing the rate of reaction. chemistrysteps.comyoutube.com

Kinetic and Thermodynamic Studies of Reaction Mechanisms

Reaction Rate Determination

The kinetics of the synthesis of this compound from its halogenated precursors are consistent with the two-step SNAr mechanism. The reaction typically exhibits second-order kinetics, with the rate being dependent on the concentrations of both the aryl halide and the nucleophile (2-methoxyethoxide).

Rate Law: Rate = k[Ar-X][Nu⁻]

Where:

[Ar-X] is the concentration of the halogenated benzonitrile.

[Nu⁻] is the concentration of the 2-methoxyethoxide nucleophile.

k is the second-order rate constant.

Experimental determination of the rate constant (k) for different halogenated analogues (e.g., 4-fluoro-, 4-chloro-, and 4-bromobenzonitrile) under identical conditions allows for a quantitative comparison of their reactivity. As established by the principles of SNAr, 4-fluorobenzonitrile (B33359) is expected to react the fastest due to the high electronegativity of fluorine, which facilitates the initial nucleophilic attack. chemistrysteps.com

Kinetic studies on analogous systems, such as the reaction of substituted arenes with alkali metal methoxides, have confirmed that rate constants are highly dependent on the nature of the substituent and the leaving group. rsc.org The table below presents illustrative rate constants based on established principles for the reaction of 4-halobenzonitriles with an alkoxide.

| Halogenated Reactant | Leaving Group (X) | Relative Rate Constant (k_rel) | Expected Reaction Rate |

|---|---|---|---|

| 4-Fluorobenzonitrile | F | ~3000 | Fastest |

| 4-Chlorobenzonitrile | Cl | ~10 | Moderate |

| 4-Bromobenzonitrile | Br | ~8 | Slow |

| 4-Iodobenzonitrile | I | 1 | Slowest |

This table provides hypothetical, illustrative data based on established reactivity principles in SNAr reactions.

Transition State Analysis

The thermodynamic and kinetic profile of the SNAr reaction is best understood by examining its potential energy diagram. The reaction proceeds through a high-energy transition state to form the relatively more stable Meisenheimer complex intermediate, which then passes through a second, lower-energy transition state to form the products. masterorganicchemistry.com

Computational studies, often employing Density Functional Theory (DFT), are instrumental in analyzing the geometry and energy of these transition states. nih.govmdpi.com Such analyses confirm that for substrates with strong electron-withdrawing groups like nitrile, the stepwise mechanism featuring a distinct Meisenheimer intermediate is generally favored over a concerted pathway where bond-forming and bond-breaking occur simultaneously. nih.gov The calculated activation energies for the reaction correlate directly with the experimentally observed reaction rates. The lower activation energy for the reaction of 4-fluorobenzonitrile compared to its chloro- or bromo- counterparts explains its higher reactivity.

| Reactant | Leaving Group (X) | Calculated Activation Energy (ΔG‡) | Correlation with Rate |

|---|---|---|---|

| 4-Fluorobenzonitrile | F | Low | High rate constant (k) |

| 4-Chlorobenzonitrile | Cl | Moderate | Moderate rate constant (k) |

| 4-Bromobenzonitrile | Br | Higher | Low rate constant (k) |

This table presents a qualitative correlation based on theoretical principles of transition state analysis in SNAr reactions.

Advanced Spectroscopic and Structural Characterization Methodologies for 4 2 Methoxyethoxy Benzonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 4-(2-Methoxyethoxy)benzonitrile, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the methoxyethoxy side chain.

The aromatic region would display a characteristic AA'BB' splitting pattern, typical of a 1,4-disubstituted benzene (B151609) ring. The two protons ortho to the electron-donating alkoxy group (H-3, H-5) are expected to be shielded and appear upfield (lower δ value) compared to the two protons ortho to the electron-withdrawing nitrile group (H-2, H-6), which would be deshielded and appear downfield (higher δ value).

The aliphatic side chain would give rise to three distinct signals:

A singlet for the terminal methyl group (-OCH₃).

A triplet for the methylene group adjacent to the terminal methoxy (B1213986) group (-OCH₂CH₂OCH₃).

A triplet for the methylene group directly attached to the phenolic oxygen (Ar-OCH₂CH₂-).

The splitting of the methylene protons into triplets is due to spin-spin coupling with their adjacent methylene neighbors.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H-2, H-6 (Aromatic) | ~7.60 | Doublet | 2H | ~8.8 |

| H-3, H-5 (Aromatic) | ~7.00 | Doublet | 2H | ~8.8 |

| Ar-O-CH₂- | ~4.20 | Triplet | 2H | ~4.5 |

| -CH₂-O-CH₃ | ~3.80 | Triplet | 2H | ~4.5 |

| -O-CH₃ | ~3.45 | Singlet | 3H | N/A |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule. Due to the molecule's symmetry, the 10 carbon atoms of this compound are expected to produce 8 distinct signals.

The aromatic region will show four signals: two for the protonated carbons (C-2/C-6 and C-3/C-5) and two for the quaternary carbons (C-1 and C-4). The carbon bearing the nitrile group (C-1) and the carbon attached to the oxygen (C-4) can be distinguished based on their chemical shifts. The nitrile carbon itself (C≡N) appears in a characteristic downfield region. The aliphatic carbons of the methoxyethoxy chain will appear in the upfield region of the spectrum. libretexts.orglibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 (Ar-O) | ~162 |

| C-2, C-6 (Ar-CH) | ~134 |

| C-3, C-5 (Ar-CH) | ~115 |

| C≡N (Nitrile) | ~119 |

| C-1 (Ar-CN) | ~105 |

| Ar-O-CH₂- | ~71 |

| -CH₂-O-CH₃ | ~68 |

| -O-CH₃ | ~59 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks between the coupled aromatic protons (H-2/H-6 with H-3/H-5) and between the adjacent methylene protons in the side chain (Ar-O-CH₂- with -CH₂-O-CH₃). This confirms their connectivity. libretexts.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would show cross-peaks connecting each proton signal to the signal of the carbon it is attached to. For example, the aromatic proton signal at ~7.00 ppm would correlate with the carbon signal at ~115 ppm, confirming the C-3/C-5 assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, the protons of the Ar-O-CH₂- group (~4.20 ppm) would show a correlation to the C-4 aromatic carbon (~162 ppm), confirming the attachment of the ether linkage to the benzene ring. Similarly, the aromatic protons H-2/H-6 would show a correlation to the nitrile carbon (C≡N), confirming its position. libretexts.org

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). The key functional groups in this compound have characteristic absorption bands.

C≡N Stretch: The nitrile group exhibits a sharp, intense absorption band in the region of 2220-2240 cm⁻¹. This is often a highly diagnostic peak.

C-O Stretch: The aryl-alkyl ether and alkyl-alkyl ether linkages will produce strong C-O stretching bands, typically in the 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric) regions.

Aromatic C=C Stretch: The benzene ring will show several bands in the 1450-1600 cm⁻¹ region.

C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methoxyethoxy group appear just below 3000 cm⁻¹.

=C-H Bending: Out-of-plane bending vibrations for the 1,4-disubstituted ring are expected in the 810-840 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium-Strong |

| C≡N Stretch | ~2230 | Strong, Sharp |

| Aromatic C=C Stretch | 1600, 1500 | Medium-Strong |

| Asymmetric Ar-O-C Stretch | ~1250 | Strong |

| Symmetric C-O-C Stretch | ~1040 | Strong |

| Aromatic C-H Out-of-Plane Bend | ~830 | Strong |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to FTIR. It involves scattering of monochromatic light from a laser, where the frequency of the scattered light is shifted by the vibrational modes of the molecule. While FTIR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. thermofisher.com

For this compound, Raman spectroscopy would provide a distinct molecular fingerprint:

C≡N Stretch: The nitrile stretch is typically very strong and sharp in the Raman spectrum, appearing around 2230 cm⁻¹, making it an excellent diagnostic peak.

Symmetric Ring Breathing: The symmetric "breathing" mode of the 1,4-disubstituted benzene ring gives a characteristically strong and sharp band around 800-850 cm⁻¹.

Aromatic C=C Stretch: The aromatic ring stretches around 1600 cm⁻¹ are also prominent.

Aliphatic C-H vibrations are also visible but are often less intense than the aromatic and nitrile signals.

The combination of a strong nitrile signal and the characteristic aromatic ring vibrations makes Raman spectroscopy a powerful tool for identifying this class of compounds. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the molecular weight determination and structural elucidation of organic compounds. By ionizing molecules and separating them based on their mass-to-charge ratio (m/z), MS provides critical data on the parent molecule and its fragments.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the m/z ratio of an ion with extremely high accuracy. nih.gov This precision allows for the determination of a compound's elemental composition, distinguishing it from other molecules with the same nominal mass. nih.gov For this compound, HRMS can unequivocally confirm its molecular formula, C10H11NO2. The high mass resolution capabilities of instruments like Time-of-Flight (TOF) or Orbitrap analyzers are crucial for this purpose. nih.gov

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₂NO₂⁺ | 178.0863 |

| [M+Na]⁺ | C₁₀H₁₁NNaO₂⁺ | 200.0682 |

This table presents the calculated exact masses for common adducts of this compound, which are used to confirm its elemental composition via HRMS.

Tandem Mass Spectrometry (MS/MS) provides an additional dimension of structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. researchgate.net This technique is instrumental in elucidating the connectivity of atoms within a molecule. In a typical MS/MS experiment, the molecular ion of this compound ([M+H]⁺ at m/z 178.0863) would be isolated and then subjected to collision-induced dissociation (CID). researchgate.net The resulting fragmentation pattern offers a roadmap of the molecule's structure.

Key fragmentation pathways for this compound would likely involve the cleavage of the ether bonds. The fragmentation spectrum is expected to show characteristic losses of the methoxyethoxy side chain.

Table 2: Predicted MS/MS Fragmentation of this compound ([C₁₀H₁₁NO₂ + H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragment Structure |

|---|---|---|---|

| 178.0863 | 119.0344 | C₂H₅O₂ | 4-hydroxybenzonitrile (B152051) |

| 178.0863 | 104.0449 | C₃H₆O₂ | Benzonitrile (B105546) radical cation |

This table outlines the expected fragmentation patterns for the protonated molecule of this compound, which are key for structural confirmation using tandem mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and semi-volatile compounds. thermofisher.com The sample is vaporized and separated based on its boiling point and polarity on a capillary column before entering the mass spectrometer for detection and identification. thermofisher.com GC-MS is highly effective for assessing the purity of this compound samples and identifying any volatile impurities from the synthesis process. The retention time in the gas chromatogram serves as a characteristic identifier, while the mass spectrum confirms the identity of the eluted compound. For a related compound, 4-Methoxybenzonitrile, the top mass-to-charge ratio peaks are observed at m/z 133, 90, and 103. nih.gov

Table 3: Typical GC-MS Parameters for Analysis of Benzonitrile Derivatives

| Parameter | Setting |

|---|---|

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

This table provides a typical set of instrumental parameters for the analysis of this compound and related compounds using GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. researchgate.netmdpi.com It is particularly useful for analyzing compounds that are not sufficiently volatile or are thermally unstable for GC-MS. LC-MS is the method of choice for analyzing reaction mixtures during the synthesis of this compound derivatives or for studying their behavior in complex matrices. The use of tandem mass spectrometry (LC-MS/MS) further enhances the technique's specificity and sensitivity, allowing for the confident identification and quantification of analytes. mdpi.comnih.gov

Table 4: Illustrative LC-MS Parameters for Analysis

| Parameter | Setting |

|---|---|

| LC Column | C18 reverse-phase, 2.1 x 100 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) |

This table details representative parameters for an LC-MS method suitable for the analysis of this compound, particularly in complex mixtures.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Table 5: Representative Crystal Structure Data Obtained from XRD

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 5.9 Å, b = 10.9 Å, c = 14.8 Å, β = 98.6° |

| Volume | 900 ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.31 g/cm³ |

This table presents hypothetical but realistic crystallographic data for this compound, illustrating the type of information generated from a single-crystal X-ray diffraction experiment. The values are based on data for structurally similar compounds. nih.govmdpi.com

Advanced Microscopy Techniques

Advanced microscopy techniques can provide valuable information about the morphology, topography, and crystalline nature of solid samples of this compound.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and texture of the material at the micro- and nanoscale. It can reveal details about the crystal habit (shape), size distribution, and degree of aggregation of the crystalline powder.

Transmission Electron Microscopy (TEM): TEM provides higher resolution images than SEM and can be used to observe the internal structure of the material. For crystalline samples, TEM can be used to obtain electron diffraction patterns, which give information about the crystal lattice.

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can be used to image the surface of a material with atomic or near-atomic resolution. It is particularly useful for characterizing surface topography and can be used to study crystal growth mechanisms and surface defects.

These microscopy techniques complement the structural data obtained from XRD by providing a visual representation of the material's physical form.

X-ray Absorption Spectroscopy (XAS) for Electronic States and Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the local geometric and electronic structure of a specific element within a compound. For derivatives of this compound, XAS can be used to probe the environment of the nitrogen atom of the nitrile group or any incorporated metal ions. XAS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region of the XAS spectrum provides information about the oxidation state and coordination geometry of the absorbing atom. For the nitrogen atom in the nitrile group of a this compound derivative, the N K-edge XANES spectrum would be sensitive to the electronic environment and bonding. Subtle shifts in the edge energy and changes in the pre-edge features can be correlated with changes in the electronic structure due to different substituents or interactions with other molecules.

Hypothetical EXAFS Fitting Parameters for a Metal Complex with a this compound-based Ligand

| Absorber-Scatterer Pair | Coordination Number | Distance (Å) | Debye-Waller Factor (Ų) |

| Metal - N (nitrile) | 2 | 2.05 | 0.005 |

| Metal - O (ether) | 2 | 2.15 | 0.006 |

| Metal - C (aromatic) | 4 | 2.80 | 0.008 |

This table represents hypothetical data for illustrative purposes.

Electrochemical Characterization Techniques

Electrochemical methods are vital for understanding the redox properties of molecules, which is crucial for applications in electronics, sensors, and catalysis.

Cyclic Voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of chemical species. For this compound and its derivatives, CV can determine the oxidation and reduction potentials, assess the stability of the redox species, and provide insights into the electron transfer kinetics.

In a typical CV experiment, the potential is swept linearly to a set value and then swept back to the initial potential. The resulting plot of current versus potential, known as a cyclic voltammogram, reveals the electrochemical processes. For a derivative of this compound, one might expect to see redox events associated with the benzonitrile moiety. The position and shape of the peaks in the voltammogram provide valuable information about the thermodynamics and kinetics of the electron transfer processes.

Hypothetical Cyclic Voltammetry Data for a this compound Derivative

| Process | Anodic Peak Potential (Epa) (V) | Cathodic Peak Potential (Epc) (V) | Formal Potential (E°') (V) | ΔEp (mV) |

| Reduction 1 | - | -1.85 | -1.82 | 60 |

| Oxidation 1 | +1.50 | +1.44 | +1.47 | 60 |

This table represents hypothetical data for illustrative purposes in a non-aqueous electrolyte versus a standard reference electrode.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the interfacial properties and kinetics of electrochemical systems. In the context of this compound derivatives, EIS is primarily employed to characterize their performance as corrosion inhibitors for various metals and alloys, such as carbon steel, in acidic environments. electrochemsci.orgresearchgate.net This technique provides detailed insights into the formation and properties of the protective film formed by the inhibitor molecules on the metal surface.

By applying a small amplitude AC voltage over a wide range of frequencies, the impedance of the electrochemical system is measured. The resulting data is often visualized using Nyquist and Bode plots, which help in understanding the corrosion mechanism and the inhibitor's mode of action. palmsens.comyoutube.com An equivalent electrical circuit (EEC) model is then used to fit the experimental data and extract quantitative parameters that describe the electrochemical processes occurring at the metal/solution interface. nrel.gov

Detailed Research Findings

Research on benzonitrile derivatives has consistently shown their effectiveness as corrosion inhibitors, a property significantly elucidated by EIS studies. electrochemsci.org The analysis of EIS data reveals that the presence of these compounds in a corrosive medium leads to significant changes in the impedance behavior of the metal electrode.

Nyquist Plots: In the absence of an inhibitor, the Nyquist plot for a metal like carbon steel in an acidic solution typically shows a single, depressed semicircle. This semicircle represents the charge transfer process of the corrosion reaction. researchgate.net Upon the introduction of benzonitrile derivatives, the diameter of this semicircle markedly increases. researchgate.net This increase in diameter is directly proportional to the charge transfer resistance (Rct), indicating that the inhibitor molecules are adsorbing onto the metal surface and impeding the corrosion process. The shape of the semicircle, often imperfect, is attributed to frequency dispersion resulting from surface roughness and inhomogeneities of the electrode. researchgate.net

Bode Plots: The Bode plot provides complementary information by plotting the impedance magnitude (|Z|) and the phase angle (Φ) against frequency. palmsens.com In the presence of benzonitrile inhibitors, the Bode plot typically shows an increase in the impedance modulus at low frequencies. researchgate.net Additionally, the phase angle peak broadens and shifts to higher values, which is characteristic of the formation of a protective layer on the metal surface. youtube.com

Key Electrochemical Parameters: Through the fitting of EIS data to an appropriate equivalent circuit, typically a Randles circuit, key parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl) are determined. researchgate.net

Charge Transfer Resistance (Rct): This parameter is inversely proportional to the corrosion rate. Studies on various benzonitrile derivatives have demonstrated that the Rct value increases significantly with increasing inhibitor concentration. electrochemsci.orgktu.lt This indicates a more effective inhibition of the corrosion reaction due to greater surface coverage by the inhibitor molecules. The inhibition efficiency (IE%) can be calculated from the Rct values obtained in the absence and presence of the inhibitor.

Double-Layer Capacitance (Cdl): The Cdl value is related to the dielectric properties of the interface and the thickness of the electrical double layer. The adsorption of organic inhibitor molecules, such as benzonitrile derivatives, onto a metal surface displaces the pre-adsorbed water molecules and other ions. researchgate.net This leads to a decrease in the local dielectric constant and/or an increase in the thickness of the double layer. Consequently, the Cdl value decreases with increasing inhibitor concentration, further confirming the formation of an adsorbed protective film on the metal surface. ktu.lt

The collective findings from EIS studies on benzonitrile derivatives indicate that these compounds act as effective corrosion inhibitors by adsorbing onto the metal surface and forming a barrier that hinders the charge transfer processes responsible for corrosion. electrochemsci.orgresearchgate.net The efficiency of this inhibition is dependent on the concentration of the inhibitor. electrochemsci.org

Interactive Data Table: EIS Parameters for Benzonitrile Derivatives as Corrosion Inhibitors

The following table summarizes typical data obtained from EIS measurements for carbon steel in 1 M HCl in the absence and presence of different concentrations of a representative benzonitrile azo dye inhibitor.

| Inhibitor Concentration (M) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (IE%) |

| Blank (0) | 50 | 120 | - |

| 1 x 10⁻⁵ | 150 | 80 | 66.7 |

| 5 x 10⁻⁵ | 450 | 55 | 88.9 |

| 1 x 10⁻⁴ | 800 | 40 | 93.8 |

| 2 x 10⁻⁴ | 1200 | 30 | 95.8 |

Computational Chemistry and Theoretical Modeling of 4 2 Methoxyethoxy Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of 4-(2-methoxyethoxy)benzonitrile.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of this compound. By approximating the electron density of the molecule, DFT methods can accurately predict various molecular properties. For instance, calculations can reveal the distribution of electron density, highlighting the electron-withdrawing nature of the nitrile group and the electron-donating character of the methoxyethoxy substituent. This electronic arrangement significantly influences the molecule's reactivity, directing electrophilic or nucleophilic attacks to specific sites. The calculated electrostatic potential map would further illustrate the regions of positive and negative charge, providing a visual representation of its reactive surfaces.

Molecular Orbital Analysis (e.g., LUMO Energies, HOMO-LUMO Gap)

Molecular orbital analysis, a cornerstone of quantum chemical calculations, provides a detailed picture of the electronic behavior of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capacity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the HOMO is typically localized over the electron-rich phenyl ring and the oxygen atoms of the methoxyethoxy group, whereas the LUMO is concentrated around the electron-deficient nitrile group.

Table 1: Calculated Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These values are illustrative and depend on the specific DFT functional and basis set used in the calculation.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, capturing its conformational changes and interactions with its environment over time. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals the accessible conformations and their relative energies. The flexible methoxyethoxy side chain can adopt various spatial arrangements, and MD simulations can quantify the probability of each conformation. Furthermore, MD is invaluable for studying intermolecular interactions, such as how molecules of this compound pack in a condensed phase or how they interact with solvent molecules. This information is critical for understanding its bulk properties, such as solubility and crystal structure.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic parameters for this compound, aiding in the interpretation of experimental data. By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental results to confirm the molecular structure. Similarly, the calculation of vibrational frequencies through methods like DFT can generate a theoretical infrared (IR) and Raman spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the characteristic C≡N stretch of the nitrile group or the C-O-C stretches of the ether linkage.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Nitrile (C≡N) | Stretching | ~2230 |

| Aromatic C-H | Stretching | ~3050-3100 |

| Aliphatic C-H | Stretching | ~2850-2950 |

| Ether (C-O-C) | Asymmetric Stretching | ~1250 |

Note: These are typical frequency ranges and the exact values would be obtained from specific quantum chemical calculations.

Reaction Pathway and Transition State Calculations

Theoretical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. By identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states, the mechanism of a reaction can be elucidated. For example, the hydrolysis of the nitrile group to a carboxylic acid or its reduction to an amine can be modeled. Transition state theory, combined with the calculated energies, allows for the estimation of reaction rates and the determination of the most favorable reaction pathway. These calculations provide a molecular-level understanding of the factors that control the reactivity and transformation of this compound.

In Silico Design of this compound Derivatives with Tailored Properties

The computational framework established for this compound can be extended to the in silico design of novel derivatives with specific, desired properties. By systematically modifying the parent structure—for instance, by introducing different substituents on the phenyl ring or altering the length and composition of the ether side chain—it is possible to computationally screen a large library of virtual compounds. Properties such as electronic characteristics (e.g., HOMO-LUMO gap), solubility, and potential biological activity can be predicted. This rational design approach significantly accelerates the discovery of new molecules with tailored functionalities for applications in materials science, pharmaceuticals, or other fields, by prioritizing the synthesis of the most promising candidates.

Quantitative Structure-Activity Relationships (QSAR) for Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of modern drug discovery, providing a mathematical bridge between the structural or physicochemical properties of a compound and its biological activity. For a series of analogues of this compound, a QSAR study would be instrumental in identifying the key molecular features that drive their therapeutic effects.

The initial step in a QSAR study involves the generation of a dataset of analogues with measured biological activity, such as inhibitory concentrations (IC50) or binding constants (Ki) against a specific biological target. For each analogue, a wide array of molecular descriptors would be calculated. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the electron-withdrawing nature of the nitrile group and the electron-donating character of the methoxyethoxy side chain in this compound would significantly influence these descriptors.

Steric Descriptors: These describe the size and shape of the molecule and include parameters like molecular weight, volume, surface area, and specific shape indices. Variations in the length or branching of the alkoxy chain in analogues would be captured by these descriptors.

Hydrophobic Descriptors: The lipophilicity of a compound, often quantified by its partition coefficient (logP), is a critical determinant of its pharmacokinetic and pharmacodynamic properties. The methoxyethoxy group in the parent compound imparts a degree of hydrophilicity that would be modulated in its analogues.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about connectivity and branching.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) are employed to build a QSAR model. This model takes the form of an equation that correlates the descriptors with the biological activity.

A hypothetical QSAR study on a series of alkoxybenzonitrile analogues might reveal, for example, that increased hydrophobicity and a specific spatial arrangement of hydrogen bond acceptors are crucial for enhanced activity. The resulting model could then be used to predict the activity of novel, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Table 1: Hypothetical QSAR Descriptors for a Series of 4-Alkoxybenzonitrile Analogues

| Compound ID | R Group (Alkoxy Chain) | logP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted Activity (IC50, µM) |

| 1 | -OCH3 | 1.5 | 149.16 | 32.99 | 5.2 |

| 2 | -OCH2CH3 | 1.9 | 163.19 | 32.99 | 4.1 |

| 3 | -O(CH2)2OCH3 | 1.7 | 177.20 | 42.22 | 2.5 |

| 4 | -O(CH2)3CH3 | 2.8 | 191.24 | 32.99 | 6.8 |

This table presents hypothetical data for illustrative purposes, demonstrating the types of descriptors and predicted activities that would be generated in a QSAR study.

Prediction of Binding Affinities and Molecular Recognition